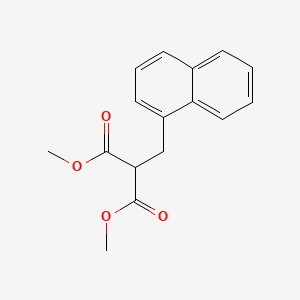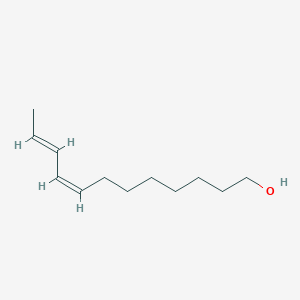
Valganciclovir N3,N3'-Methylene Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of valganciclovir and its derivatives, including potentially the N3,N3'-Methylene Dimer, typically involves a series of chemical reactions starting from ganciclovir. The synthesis process may include steps such as selective hydrolysis, reaction with coupling agents, and hydrogenolysis in the presence of catalysts to produce final compounds with desired properties (Napoleon, Angajala, & Kumar, 2016). Another approach involves the use of (2S)azido-3-methylbutyric acid as a masked L-valine equivalent in the synthesis, demonstrating the synthetic utility of specific intermediates (Babu, 2011).
Molecular Structure Analysis
The molecular structure of valganciclovir N3,N3'-Methylene Dimer would be characterized by the presence of a methylene bridge linking two valganciclovir molecules. This structural modification could potentially influence its interaction with biological targets, molecular stability, and solubility. The molecular structure and interactions of valganciclovir with biological targets, such as DNA, have been studied using various spectroscopic techniques, indicating a groove-binding mode with calf thymus DNA, which may also be relevant for its dimer forms (Shahabadi, Pourfoulad, & Moghadam, 2017).
Chemical Reactions and Properties
Valganciclovir undergoes enzymatic hydrolysis in the intestinal wall and liver to form ganciclovir, the active antiviral agent. The chemical reactions involved in its activation and subsequent action on viral DNA polymerase highlight its mechanism of action. The chemical properties that allow valganciclovir to be used effectively against CMV infections include its substrate affinity for viral enzymes and its ability to incorporate into viral DNA, thereby inhibiting replication (Razonable & Payá, 2004).
Physical Properties Analysis
The physical properties of valganciclovir, such as solubility, stability, and bioavailability, are crucial for its pharmacokinetic profile. Valganciclovir has a higher bioavailability compared to ganciclovir due to its prodrug status, facilitating more efficient oral administration. These properties are likely influenced by the molecular modifications in the N3,N3'-Methylene Dimer, although specific data on this variant are not detailed in the available literature (Pescovitz et al., 2000).
Chemical Properties Analysis
The chemical properties of valganciclovir, including its reactivity, degradation pathways, and interaction with biological molecules, determine its efficacy and safety profile. Studies on valganciclovir's interaction with DNA and its enzymatic conversion to ganciclovir shed light on its antiviral mechanism of action. Understanding these chemical properties is essential for optimizing its use in clinical settings (Shahabadi, Fatahi, & Maghsudi, 2018).
Scientific Research Applications
Mechanism of Action and Efficacy
Valganciclovir has been identified as an effective agent against CMV infections, leveraging its mechanism as a prodrug of ganciclovir. Upon administration, valganciclovir is converted to ganciclovir, which then inhibits viral DNA replication by targeting the viral DNA polymerase. This mechanism is pivotal in controlling CMV infections in immunocompromised patients, including AIDS patients and organ transplant recipients. It offers a convenient once-daily regimen that can improve patient compliance and is associated with cost savings compared to intravenous treatments (Cvetković & Wellington, 2005)[https://consensus.app/papers/valganciclovir-review-management-infection-disease-cvetković/c5a6a853dae45944bd78e7bbadcb9494/?utm_source=chatgpt].
Pharmacokinetics and Pharmacodynamics
Studies on the pharmacokinetics and pharmacodynamics of valganciclovir and ganciclovir in transplant recipients highlight the importance of therapeutic drug monitoring (TDM) due to high interindividual variability. These studies underline the need for dose adjustments based on drug exposure to optimize efficacy and minimize toxicity, especially in pediatric transplant recipients (Franck et al., 2021)[https://consensus.app/papers/pharmacokinetics-pharmacodynamics-drug-monitoring-franck/816d4c54e2475bd7b563ebe891e840f8/?utm_source=chatgpt].
Resistance Mechanisms
The development of resistance to ganciclovir/valganciclovir in CMV treatment is a significant concern, with resistance associated with mutations in viral proteins pUL97 and pUL54. Understanding these resistance mechanisms is crucial for managing CMV infections effectively and developing strategies to overcome resistance (Komatsu et al., 2014)[https://consensus.app/papers/resistance-cytomegalovirus-ganciclovirvalganciclovir-komatsu/e8a5287e995a51a5bd516efa53262d7b/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Valganciclovir N3,N3’-Methylene Dimer is a prodrug of ganciclovir . The primary targets of this compound are cytomegalovirus (CMV) infected cells . CMV is a common virus that can infect people of all ages, but it is particularly harmful to individuals with weakened immune systems .
Mode of Action
After administration, the diastereomers of Valganciclovir N3,N3’-Methylene Dimer are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir, produced in the infected cells, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA , thereby inhibiting the replication of the CMV virus.
Pharmacokinetics
The pharmacokinetics of Valganciclovir N3,N3’-Methylene Dimer involves its rapid conversion to ganciclovir by hepatic and intestinal esterases after oral administration . This process ensures the bioavailability of ganciclovir, the active compound, in the body.
Result of Action
The result of the action of Valganciclovir N3,N3’-Methylene Dimer is the inhibition of CMV replication . By terminating the elongation of viral DNA, it prevents the virus from multiplying in the host cells . This helps in controlling the spread of the virus in individuals, especially those with weakened immune systems .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Valganciclovir N3,N3'-Methylene Dimer involves the reaction of Valganciclovir with a suitable reagent to form the dimeric compound.", "Starting Materials": [ "Valganciclovir", "Suitable reagent" ], "Reaction": [ "Valganciclovir is reacted with a suitable reagent to form the dimeric compound.", "The reaction is carried out under suitable conditions such as temperature, pressure, and solvent.", "The product is purified using suitable techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1401661-96-8 |
Molecular Formula |
C₂₉H₄₄N₁₂O₁₀ |
Molecular Weight |
720.73 |
synonyms |
1,1’-[Methylenebis[imino(1,6-dihydro-6-oxo-9H-purine-2,9-diyl)methyleneoxy[2-(hydroxymethyl)-2,1-ethanediyl]]] Ester L-Valine, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



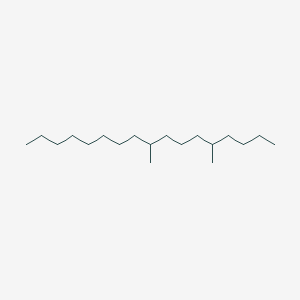
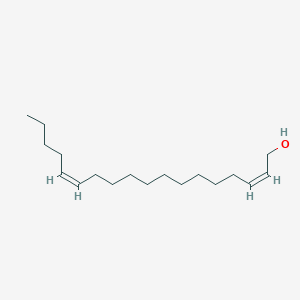
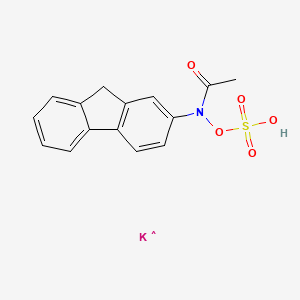

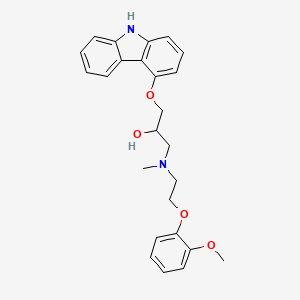
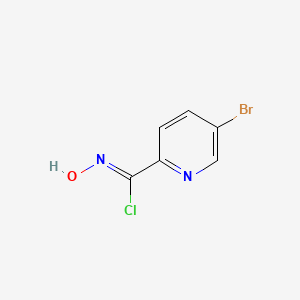
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)
